molecular formula C10H8O3 B106445 6-Methoxycoumarin CAS No. 17372-53-1

6-Methoxycoumarin

Cat. No. B106445
CAS RN: 17372-53-1
M. Wt: 176.17 g/mol
InChI Key: VKVCJIMMVPXDQD-UHFFFAOYSA-N
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Description

6-Methoxycoumarin is a compound with the molecular formula C10H8O3 and a molecular weight of 176.1687 . It is a member of coumarins, which are secondary metabolites widely distributed in higher plants, bacteria, fungi, and sponges .


Synthesis Analysis

Various 3-substituted-6-methoxycoumarin derivatives have been synthesized to improve the fluorescence characteristics of coumarins . The synthesis of these derivatives is expected to shift to the longer wavelength region by extending the conjugated system .


Molecular Structure Analysis

The molecular structure of 6-Methoxycoumarin is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The antifungal activity of several coumarins against phytopathogenic fungi has been evaluated . Notably, 400 mg/L of 6-Methoxycoumarin had the best antifungal activity of 94.6% .


Physical And Chemical Properties Analysis

6-Methoxycoumarin has a melting point of 189-191 °C and a density of 1.248±0.06 g/cm3 . It also has a boiling point of 348.2±37.0 °C (Predicted) .

Scientific Research Applications

Melanogenesis Stimulation

6-Methoxycoumarin has been found to significantly increase melanin synthesis in murine melanoma cell lines. This compound activates melanogenesis through various signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin . Its ability to stimulate pigmentation makes it a potential ingredient for cosmetic applications aimed at enhancing skin color or treating hypopigmentation disorders.

Antifungal Activity

Research has demonstrated the effectiveness of 6-Methoxycoumarin as an antifungal agent, particularly against Valsa mali, a pathogen that causes apple canker . The compound disrupts the pathogen’s cell membrane integrity and inhibits the secretion of cell wall-degrading enzymes, showcasing its potential as a green alternative for controlling plant diseases.

Mechanism of Action

Safety and Hazards

6-Methoxycoumarin is harmful if swallowed . It may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It also causes serious eye irritation and may cause an allergic skin reaction .

properties

IUPAC Name

6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVCJIMMVPXDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459751
Record name 6-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17372-53-1
Record name 6-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 6-methoxycoumarin?

A1: 6-Methoxycoumarin has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.

Q2: What spectroscopic data is available for characterizing 6-methoxycoumarin?

A2: Researchers commonly utilize various spectroscopic methods to characterize 6-methoxycoumarin, including UV-Vis, IR, 1D-NMR (1H and 13C), 2D-NMR, and mass spectrometry. [, , , ] This data helps confirm its structure and identify potential derivatives.

Q3: What are some of the biological activities reported for 6-methoxycoumarin and its derivatives?

A3: Studies have shown that 6-methoxycoumarin derivatives exhibit a range of biological activities, including:

  • Antimicrobial: Demonstrating activity against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. []
  • Antiviral: Notably against respiratory syncytial virus. []
  • Cytotoxic: Exhibiting activity against P-388 murine leukemia cells. []
  • Anti-inflammatory: Reducing inflammation in a carrageenan-induced pleurisy mouse model, potentially through p38 MAPK and NF-κB pathway regulation. []
  • Insecticidal: Exhibiting activity against Myzus persicae adults and Pluttella xylostella larvae. []

Q4: How does 6-methoxycoumarin exert its antimicrobial effect?

A4: Research suggests that 6-methoxycoumarin and its derivatives with a methoxy group on the coumarin skeleton can disrupt cell membrane integrity in foodborne pathogens, leading to increased permeability and leakage of cellular contents. []

Q5: How do the different substituents on the coumarin ring affect xanthine oxidase inhibition?

A5: Research indicates that the presence and position of substituents on the coumarin ring significantly influence xanthine oxidase inhibitory activity:

  • 7-Hydroxy group: Crucial for potent inhibition. [, ]
  • 6-Hydroxy group: Enhances inhibitory activity compared to 7-hydroxycoumarin alone. [, ]
  • 6-Methoxy group: Reduces the inhibitory effect compared to the 6-hydroxy group. [, ]
  • Glycoside or bulky substituents: Generally decrease inhibitory activity. [, ]

Q6: What is the role of 6-methoxycoumarin in plant iron uptake?

A6: In Arabidopsis thaliana, 6-methoxycoumarin serves as a precursor for fraxetin (7,8-dihydroxy-6-methoxycoumarin), a coumarin with iron-mobilizing properties. This process is regulated by IRONMAN peptides and is influenced by environmental pH. []

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